molecular formula C18H16N4 B5675237 (E)-2-(1H-benzimidazol-2-yl)-3-(2-ethylanilino)prop-2-enenitrile

(E)-2-(1H-benzimidazol-2-yl)-3-(2-ethylanilino)prop-2-enenitrile

Cat. No.: B5675237
M. Wt: 288.3 g/mol
InChI Key: YCAYDHLHJJDTGY-WYMLVPIESA-N
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Description

(E)-2-(1H-benzimidazol-2-yl)-3-(2-ethylanilino)prop-2-enenitrile is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole ring, an ethylanilino group, and a prop-2-enenitrile moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-(2-ethylanilino)prop-2-enenitrile typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Ethylanilino Group: The ethylanilino group is introduced through a nucleophilic substitution reaction, where an ethylaniline derivative reacts with the benzimidazole intermediate.

    Formation of Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the benzimidazole intermediate and a suitable nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1H-benzimidazol-2-yl)-3-(2-ethylanilino)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; often in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

(E)-2-(1H-benzimidazol-2-yl)-3-(2-ethylanilino)prop-2-enenitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-(1H-benzimidazol-2-yl)-3-(2-ethylanilino)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(1H-benzimidazol-2-yl)-3-(2-methylanilino)prop-2-enenitrile
  • (E)-2-(1H-benzimidazol-2-yl)-3-(2-chloroanilino)prop-2-enenitrile
  • (E)-2-(1H-benzimidazol-2-yl)-3-(2-bromoanilino)prop-2-enenitrile

Uniqueness

(E)-2-(1H-benzimidazol-2-yl)-3-(2-ethylanilino)prop-2-enenitrile is unique due to the presence of the ethylanilino group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity, binding affinity, and biological activity compared to its analogs with different substituents on the anilino group. The ethyl group can influence the compound’s lipophilicity, steric interactions, and electronic effects, making it a valuable molecule for various applications.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(2-ethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4/c1-2-13-7-3-4-8-15(13)20-12-14(11-19)18-21-16-9-5-6-10-17(16)22-18/h3-10,12,20H,2H2,1H3,(H,21,22)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAYDHLHJJDTGY-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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